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Clopidogrel-13C,d5 (hydrochloride)

Cat. No.: B15137416
M. Wt: 329.9 g/mol
InChI Key: GCVKPVCPLULMIO-HFBYLDRUSA-N
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Description

Significance of Stable Isotope Labeling in Drug Metabolism and Disposition Studies

Stable isotope labeling is a foundational technique in pharmaceutical research, particularly in the study of a drug's absorption, distribution, metabolism, and excretion (ADME). By replacing certain atoms in a drug molecule with their heavier, non-radioactive isotopes (such as deuterium (B1214612) ²H or d), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)), scientists can create a version of the drug that is chemically identical but physically distinguishable. youtube.comacs.org

The primary application for these labeled compounds is as internal standards in quantitative bioanalysis, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov An ideal internal standard behaves identically to the analyte (the drug being measured) during sample extraction, chromatography, and ionization, but produces a distinct signal in the mass spectrometer due to its higher mass. This allows for precise correction of any sample loss or variability during the analytical process, leading to highly accurate and reliable quantification of the drug in complex biological matrices like plasma or urine. scirp.org

Rationale for Deuterium and Carbon-13 Labeling in Clopidogrel (B1663587) Research

The use of both deuterium (d) and carbon-13 (¹³C) in a single molecule, as seen in Clopidogrel-13C,d5, provides a robust internal standard for quantifying clopidogrel.

Deuterium (d) Labeling: Deuterium is frequently used to create internal standards. youtube.com The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This can slow down metabolic reactions that involve breaking this bond, a phenomenon known as the kinetic isotope effect (KIE). acs.orgnih.gov In clopidogrel research, placing deuterium atoms at sites susceptible to metabolic oxidation can prevent the labeled standard from being prematurely metabolized, ensuring its stability throughout the analytical process.

Carbon-13 (¹³C) Labeling: While deuterium labeling is effective, there can be instances of "label stripping" or exchange of deuterium atoms under certain analytical or metabolic conditions. nih.gov Incorporating ¹³C atoms into the core structure of the molecule provides a more stable and permanent mass shift. Furthermore, using ¹³C labeling avoids the potential for chromatographic separation between the labeled and unlabeled compound that can sometimes occur with heavy deuterium labeling, ensuring they co-elute perfectly. nih.gov

The dual-labeling strategy in Clopidogrel-13C,d5 combines the benefits of both isotopes. The five deuterium atoms and one carbon-13 atom create a significant mass difference (+6 Da) between the internal standard and the native clopidogrel, moving the standard's signal far from the natural isotopic noise of the unlabeled drug and enhancing analytical sensitivity and accuracy.

Overview of Clopidogrel-13C,d5 (hydrochloride) as a Research Tool

Clopidogrel-13C,d5 (hydrochloride) is a high-purity, stable isotope-labeled version of clopidogrel designed specifically for use as an internal standard in bioanalytical research. Its primary function is to enable the precise quantification of clopidogrel in pharmacokinetic and drug metabolism studies.

Clopidogrel's metabolic pathway is complex. Approximately 85% of an oral dose is hydrolyzed by carboxylesterase 1 (CES1) to an inactive carboxylic acid metabolite. researchgate.netprobiologists.com The remaining 15% is converted in two sequential oxidative steps by CYP enzymes (including CYP2C19, CYP1A2, and CYP2B6) to form an intermediate, 2-oxo-clopidogrel, which is then further metabolized to the active thiol metabolite that inhibits platelet aggregation. smpdb.capharmgkb.orgresearchgate.net

Given this intricate metabolic profile and the low circulating levels of the parent drug, highly sensitive and specific analytical methods are essential. pharmgkb.org Studies validating methods for the detection of clopidogrel and its metabolites frequently employ stable isotope-labeled internal standards, such as clopidogrel-d4, to ensure accuracy. nih.govscirp.org Clopidogrel-13C,d5 represents an advanced version of such a standard, offering enhanced reliability for demanding quantitative assays.

Data Tables

Table 1: Properties of Clopidogrel and its Labeled Analog

CompoundChemical FormulaMolecular Weight (Monoisotopic)Isotopic LabelPurpose in Research
ClopidogrelC₁₆H₁₆ClNO₂S321.06NoneAnalyte (Drug being measured)
Clopidogrel-13C,d5 (hydrochloride)C₁₅¹³CH₁₁D₅ClNO₂S327.09¹³C, ⁵DInternal Standard for Quantification

Table 2: Key Enzymes in Clopidogrel Metabolism

Metabolic StepEnzyme(s) InvolvedMetabolite FormedPercentage of Pathway
Hydrolysis (Inactivation) Carboxylesterase 1 (CES1)Inactive Carboxylic Acid~85% researchgate.netprobiologists.com
Step 1 Bioactivation CYP2C19, CYP1A2, CYP2B62-oxo-clopidogrel~15% smpdb.caprobiologists.com
Step 2 Bioactivation CYP2C19, CYP3A4, CYP2B6, CYP2C9Active Thiol Metabolite~15% smpdb.capharmgkb.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18ClNO2S B15137416 Clopidogrel-13C,d5 (hydrochloride)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H18ClNO2S

Molecular Weight

329.9 g/mol

IUPAC Name

methyl 2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2,3,4,5,6-pentadeuteriophenyl)acetate;hydrochloride

InChI

InChI=1S/C16H17NO2S.ClH/c1-19-16(18)15(12-5-3-2-4-6-12)17-9-7-14-13(11-17)8-10-20-14;/h2-6,8,10,15H,7,9,11H2,1H3;1H/i2D,3D,4D,5D,6D,16+1;

InChI Key

GCVKPVCPLULMIO-HFBYLDRUSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([13C](=O)OC)N2CCC3=C(C2)C=CS3)[2H])[2H].Cl

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)N2CCC3=C(C2)C=CS3.Cl

Origin of Product

United States

Synthetic Methodologies for Clopidogrel 13c,d5 Hydrochloride

Strategies for Carbon-13 and Deuterium (B1214612) Incorporation

The introduction of carbon-13 and deuterium into the clopidogrel (B1663587) structure can be achieved through various methods, each with its own advantages and challenges. The choice of strategy often depends on the desired labeling pattern and the availability of isotopically enriched starting materials.

Isotopic Labeling at Specific Molecular Positions

Isotopic labeling is a technique used to track the passage of an isotope through a reaction or metabolic pathway by replacing specific atoms in a molecule with their isotopes. wikipedia.org For Clopidogrel-13C,d5, this involves the selective replacement of one carbon atom with ¹³C and five hydrogen atoms with deuterium (²H or D).

The positions of these labels are critical for the intended application. For example, deuterium labeling at the benzylic methyl ester group can slow down esterase-mediated hydrolysis, which is a major metabolic pathway for clopidogrel. researchgate.net This can lead to an increased concentration of the active metabolite. researchgate.net Similarly, deuteration of the piperidine moiety can also alter the metabolic profile. nih.gov Carbon-13 is often incorporated at a position that is metabolically stable to serve as a tracer for mass spectrometry-based quantification.

Precursor Synthesis with Isotopic Labels

A common and effective strategy for producing isotopically labeled clopidogrel is to synthesize the molecule using precursors that already contain the desired isotopes. google.com This approach allows for greater control over the position of the labels.

For the synthesis of Clopidogrel-13C,d5, a plausible approach would involve the use of deuterated methanol (CD₃OD) and a ¹³C-labeled precursor for the thiophene ring or the o-chlorophenylacetic acid moiety. For instance, (R)-2-chloromandelic acid can be treated with deuterated methanol in the presence of an acid to produce a deuterated ester intermediate. researchgate.net

The synthesis of deuterated intermediates for the piperidine ring has also been described. nih.gov This can be achieved through reactions involving deuterated paraformaldehyde or by synthesizing a deuterated tosylate intermediate which is then coupled with the appropriate amine. nih.gov

PrecursorIsotopeIncorporation SiteReference
Methanol-d4DMethyl ester group researchgate.net
d2-ParaformaldehydeDPiperidine ring nih.gov
¹³C-labeled KCN¹³CAcetonitrile (B52724) group nih.gov

Stereoselective Synthesis Approaches for Labeled Enantiomers

Clopidogrel is a chiral molecule, and only the (S)-enantiomer is pharmacologically active. nih.gov Therefore, stereoselective synthesis is crucial to obtain the desired enantiomerically pure labeled product.

Attrition-Enhanced Deracemization in Labeled Precursors

Attrition-enhanced deracemization is a powerful technique for obtaining a single enantiomer from a racemic mixture. bohrium.comrug.nlrug.nl This method involves grinding a solid conglomerate of a racemic compound in contact with a solution where racemization can occur. bohrium.comrug.nl This process can drive the equilibrium towards a single enantiomer with high enantiomeric excess. bohrium.com

This technique has been successfully applied to a derivative of 2-chlorophenyl glycine, a key chiral component in the synthesis of clopidogrel. bohrium.comrug.nlrug.nl The deracemization of the racemate yields the desired single enantiomer in essentially absolute enantiomeric excess. bohrium.com This enantiomerically pure material can then be used in subsequent steps to synthesize the final labeled clopidogrel molecule. bohrium.comrug.nl The conversion of the enantiomerically pure precursor to clopidogrel has been achieved with high yields. bohrium.comrug.nl

Chiral Separation Techniques for Labeled Intermediates

Another approach to obtaining the desired enantiomer is through the chiral separation of a racemic mixture of a labeled intermediate or the final product. google.comresearchgate.net High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common method for this purpose. researchgate.netnih.govscirp.orgresearchgate.net

Various chiral stationary phases, such as cellulose-based columns, have been shown to be effective in separating the enantiomers of clopidogrel. nih.govresearchgate.net The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the (S) and (R) enantiomers. researchgate.netscirp.org

TechniquePrincipleApplicationReference
Attrition-Enhanced DeracemizationGrinding-induced conversion of a racemic conglomerate to a single enantiomer.Deracemization of a labeled 2-chlorophenyl glycine derivative. bohrium.comrug.nlrug.nl
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase.Separation of (S)- and (R)-clopidogrel enantiomers. researchgate.netnih.govscirp.orgresearchgate.net
Selective CrystallizationFormation of diastereomeric salts with a chiral resolving agent.Resolution of racemic clopidogrel using camphor-10-sulfonic acid. google.comgoogle.com

Multi-step Synthetic Routes for Clopidogrel-13C,d5 (hydrochloride)

The synthesis of Clopidogrel-13C,d5 (hydrochloride) involves a multi-step sequence that incorporates the isotopically labeled precursors and employs stereoselective techniques to ensure the final product has the correct structure and stereochemistry. A general synthetic approach can be adapted to include the labeled components.

One common synthetic route starts with the reaction of o-chlorobenzaldehyde with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, which can be synthesized with a ¹³C label in the thiophene ring. researchgate.net This is followed by a Strecker synthesis to form an aminonitrile intermediate. researchgate.net This intermediate is then hydrolyzed to the corresponding amide.

The chiral resolution is then performed on a subsequent intermediate, such as the carboxylic acid, using a chiral resolving agent. researchgate.net Following resolution, the enantiomerically pure acid is esterified with deuterated methanol (CD₃OD) to introduce the d3 label. researchgate.net Further deuterium labeling on the piperidine ring (d2) can be achieved by using deuterated reagents in the synthesis of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine precursor. nih.gov

Finally, the resulting isotopically labeled (S)-clopidogrel free base is converted to its hydrochloride salt. epo.org

Below is a table summarizing a plausible multi-step synthetic route:

StepReactionKey ReagentsIsotope Incorporation
1Synthesis of ¹³C-labeled 4,5,6,7-tetrahydrothieno[3,2-c]pyridine¹³C-labeled thiophene precursor¹³C
2Strecker Synthesiso-chlorobenzaldehyde, NaCN-
3HydrolysisAcid or base-
4Chiral ResolutionLevorotatory camphor-10-sulfonic acid-
5EsterificationCD₃OD, Acid catalystd3
6Salt FormationHCl-

Adaptations of Established Clopidogrel Synthesis Pathways

The synthesis of isotopically labeled Clopidogrel, including the dually labeled Clopidogrel-¹³C,d₅, typically involves the modification of well-documented synthetic pathways for the parent compound. These pathways often begin with the condensation of 2-chlorobenzaldehyde and 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. To introduce the desired isotopes, commercially available or custom-synthesized labeled starting materials are incorporated.

For the introduction of a ¹³C label, a common strategy involves utilizing a ¹³C-labeled precursor for the methyl ester group. For instance, the esterification step can be performed using [¹³C]methanol. To achieve the d₅ labeling on the phenyl ring, a deuterated 2-chlorobenzaldehyde precursor would be required. The synthesis of deuterated aromatic compounds can be achieved through various methods, including acid-catalyzed hydrogen-deuterium exchange of the parent aromatic compound or through de novo synthesis from smaller deuterated building blocks.

A potential adapted synthetic approach could involve the following key transformations:

Preparation of Deuterated Precursor: Synthesis of 2-chloro-d₅-benzaldehyde. This can be achieved through electrophilic aromatic substitution reactions on deuterated benzene or through multi-step synthesis starting from simpler deuterated precursors.

Condensation: Reaction of 2-chloro-d₅-benzaldehyde with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine to form the corresponding deuterated intermediate.

Hydrolysis and Esterification: Conversion of the intermediate to the carboxylic acid, followed by esterification using [¹³C]methanol to introduce the Carbon-13 label.

Resolution and Salt Formation: Separation of the desired (S)-enantiomer and subsequent formation of the hydrochloride salt.

StepPrecursor 1Precursor 2Key ReagentLabeled Product
1Deuterated Benzene-Halogenation/Formylation reagents2-chloro-d₅-benzaldehyde
22-chloro-d₅-benzaldehyde4,5,6,7-tetrahydrothieno[3,2-c]pyridine-Deuterated Clopidogrel intermediate
3Deuterated intermediate-[¹³C]MethanolClopidogrel-¹³C,d₅
4Racemic Clopidogrel-¹³C,d₅-Chiral resolving agent, HCl(S)-Clopidogrel-¹³C,d₅ (hydrochloride)

Challenges in Isotopic Labeling Efficiency and Purity

The synthesis of isotopically labeled compounds, particularly those with multiple labels like Clopidogrel-¹³C,d₅, presents several challenges that can impact both the efficiency of the synthesis and the isotopic purity of the final product.

One of the primary challenges is the potential for isotopic scrambling , where the isotopic labels migrate to unintended positions within the molecule. This can occur under certain reaction conditions, particularly those involving reversible reactions or the formation of symmetrical intermediates. Careful selection of reaction conditions and purification methods is crucial to minimize isotopic scrambling.

Achieving high isotopic enrichment is another significant hurdle. The isotopic purity of the final product is directly dependent on the enrichment of the starting labeled materials. Incomplete deuteration of the benzaldehyde precursor or the use of [¹³C]methanol with lower than desired isotopic purity will result in a final product with a mixed isotopic composition.

The purification of the final labeled compound to remove any unlabeled or partially labeled species can also be challenging. As isotopologues have very similar physical and chemical properties, standard chromatographic techniques may not be sufficient to separate them. In some cases, specialized techniques or repeated purification steps may be necessary to achieve the desired level of isotopic purity.

Characterization of Labeled Clopidogrel and Intermediates

Spectroscopic Techniques for Isotopic Enrichment Verification (e.g., NMR, Mass Spectrometry)

Mass Spectrometry (MS) is a primary tool for verifying the incorporation of stable isotopes. High-resolution mass spectrometry (HRMS) is particularly valuable as it can accurately determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments, allowing for the differentiation of isotopologues.

For Clopidogrel-¹³C,d₅, the molecular weight will be increased by six mass units compared to the unlabeled compound (one from ¹³C and five from deuterium). The mass spectrum would be expected to show a molecular ion peak at a correspondingly higher m/z value. The isotopic distribution pattern of the molecular ion cluster can be analyzed to quantify the percentage of isotopic enrichment.

TechniqueExpected Observation for Clopidogrel-¹³C,d₅ (hydrochloride)Information Gained
Mass Spectrometry (ESI-MS) Molecular ion [M+H]⁺ peak shifted by +6 m/z units compared to unlabeled Clopidogrel.Confirmation of overall isotopic incorporation.
Analysis of the isotopic cluster of the molecular ion.Quantification of isotopic enrichment.
Fragmentation pattern analysis to locate the labels.Confirmation of the position of the isotopic labels.
Nuclear Magnetic Resonance (NMR) ¹H NMR: Disappearance of signals corresponding to the five protons on the phenyl ring.Verification of deuterium incorporation and its location.
¹³C NMR: Enhancement of the signal for the methyl ester carbon. Potential for splitting of adjacent carbon signals due to ¹³C-¹³C coupling if a doubly labeled precursor were used.Verification of ¹³C incorporation and its location.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and is highly effective for confirming the specific location of isotopic labels.

¹H NMR: In the ¹H NMR spectrum of Clopidogrel-¹³C,d₅, the signals corresponding to the five protons on the 2-chlorophenyl ring would be absent or significantly reduced in intensity, confirming the successful deuteration at these positions.

¹³C NMR: The ¹³C NMR spectrum would show a significant enhancement of the signal corresponding to the methyl ester carbon due to the incorporation of the ¹³C isotope. The chemical shift of this carbon may also be slightly altered. Furthermore, the signals of carbons adjacent to the labeled site may exhibit small isotope-induced shifts.

Analytical Methodologies Utilizing Clopidogrel 13c,d5 Hydrochloride As an Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS Method Development

LC-MS/MS has become the gold standard for the determination of clopidogrel (B1663587) in biological samples due to its high sensitivity and selectivity. nih.gov The development of these methods involves careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection, with the use of a SIL-IS like Clopidogrel-13C,d5 being a cornerstone of the strategy.

The fundamental principle behind using Clopidogrel-13C,d5 (hydrochloride) is isotope dilution. A known quantity of the labeled IS is added to the sample at the beginning of the analytical process. The ratio of the response of the unlabeled analyte to the labeled IS is then used to calculate the concentration of the analyte. This approach effectively normalizes for any variability during sample handling and analysis. nih.gov

Numerous studies have validated methods using various stable isotope-labeled analogs of clopidogrel (e.g., -d3, -d4) to quantify the parent drug and its metabolites, such as the inactive carboxylic acid metabolite (SR26334) and the intermediate 2-oxo-clopidogrel. nih.govresearchgate.netresearchgate.net These methods demonstrate excellent linearity over wide concentration ranges and achieve low lower limits of quantification (LLOQ), essential for pharmacokinetic studies. For instance, methods have been developed with LLOQs as low as 10 pg/mL for clopidogrel in human plasma. nih.gov The use of a SIL-IS is critical to achieving such sensitivity and accuracy. researchgate.netnih.gov

Table 1: Reported Linearity and LLOQ for Clopidogrel Quantification using LC-MS/MS with Stable Isotope Labeled Internal Standards This table presents data from methods using various deuterated clopidogrel standards, which illustrates the performance achievable with a stable isotope-labeled internal standard like Clopidogrel-13C,d5 (hydrochloride).

AnalyteInternal StandardLinearity Range (ng/mL)LLOQ (ng/mL)Source
ClopidogrelClopidogrel-d30.0156 - 80.0156 researchgate.net
ClopidogrelClopidogrel-d40.01 - 100.01 nih.gov
ClopidogrelClopidogrel-d30.0101 - 5.03150.0101 researchgate.net
Clopidogrel---0.05 - 50.00.05 nih.govjbr-pub.org.cn
Clopidogrel Carboxylic AcidClopidogrel-d4-carboxylic acid25 - 300025 scirp.org
2-oxo-clopidogrel---0.5 - 50.00.50 nih.govjbr-pub.org.cn

The goal of chromatographic optimization is to achieve a sharp, symmetrical peak for the analyte, well-resolved from endogenous matrix components, while ensuring that the labeled internal standard co-elutes with the unlabeled analyte. nih.gov Because Clopidogrel-13C,d5 has virtually identical physicochemical properties to the native clopidogrel, it is expected to have the same retention time under typical reversed-phase LC conditions. This co-elution is vital for the isotope dilution technique to be effective.

Method development focuses on selecting the appropriate column and mobile phase. Reversed-phase columns, particularly C18, are commonly employed for the analysis of clopidogrel and its metabolites. nih.govresearchgate.netresearchgate.net The mobile phase typically consists of an organic solvent like acetonitrile (B52724) and an aqueous component, often containing an acidic modifier such as formic acid to improve peak shape and ionization efficiency. nih.govresearchgate.netresearchgate.net

Table 2: Example Chromatographic Conditions for Clopidogrel Analysis

ParameterConditionSource
Column Synergi reverse phase C18 (150 mm × 2 mm, 4 µm) researchgate.netresearchgate.net
Kromasil Eternity-2.5-C18-UHPLC nih.gov
C18 column nih.gov
Mobile Phase 0.1% Formic Acid and Acetonitrile (25:75 v/v) researchgate.netresearchgate.net
Acetonitrile and deionized water containing 0.1% formic acid nih.gov
Flow Rate 0.4 mL/min researchgate.netresearchgate.net
Run Time 4 minutes scirp.org

Tandem mass spectrometry (MS/MS) operated in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for bioanalysis. nih.gov In MRM, a specific precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is then selected in the third quadrupole (Q3). This process drastically reduces chemical noise and enhances the signal-to-noise ratio.

For clopidogrel, detection is typically performed using an electrospray ionization (ESI) source in the positive ion mode. researchgate.netnih.gov The precursor ion for unlabeled clopidogrel corresponds to its protonated molecule [M+H]⁺ at m/z 322.1. nih.gov A common product ion used for quantification is m/z 212.1. nih.gov

For the internal standard Clopidogrel-13C,d5, the precursor ion would be shifted by the mass of the incorporated isotopes. With one 13C and five deuterium (B1214612) atoms, the mass increase is approximately 6 Da. Therefore, the expected precursor ion [M+H]⁺ would be approximately m/z 328.1. Based on the fragmentation of other labeled analogs like clopidogrel-d4 (m/z 326.1 → 216.1), the label is retained in the monitored fragment, so the expected product ion for Clopidogrel-13C,d5 would be m/z 218.1. nih.gov Monitoring these specific transitions for the analyte and the IS ensures that the method is highly selective and free from interferences.

Table 3: Typical Mass Spectrometric Parameters for Clopidogrel and its Labeled Analog

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)Source
ClopidogrelESI Positive322.1212.1 nih.gov
ESI Positive322.0212.0 nih.gov
Clopidogrel-d4 (IS)ESI Positive326.1216.1 nih.gov
Clopidogrel-d3 (IS)ESI Positive325.09215 researchgate.net
Clopidogrel-13C,d5 (IS)ESI Positive~328.1 (inferred)~218.1 (inferred)

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) Applications

To meet the demands of high-throughput analysis, conventional HPLC is increasingly being replaced by Ultra-High Performance Liquid Chromatography (UHPLC). UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for operation at higher pressures and flow rates. nih.gov This results in significantly faster analysis times, improved chromatographic resolution, and enhanced sensitivity. nih.govnih.gov

For clopidogrel analysis, UHPLC-MS/MS methods provide a distinct advantage. A sensitive and fast UHPLC-MS/MS method was developed for the simultaneous quantification of clopidogrel, its acid metabolite, and its active metabolite (H4) in human plasma. nih.gov This method achieved an LLOQ of 0.05 ng/mL for both clopidogrel and the active metabolite H4, with a total LC gradient time of only 5.5 minutes, demonstrating the superior speed and sensitivity of the UHPLC platform. nih.gov The use of an internal standard like Clopidogrel-13C,d5 in such a system would ensure the highest level of data quality in high-throughput settings.

Ion Mobility Spectrometry (IMS) for Clopidogrel Analysis

Ion Mobility Spectrometry (IMS) is an analytical technique that separates gas-phase ions based on their size, shape, and charge. analchemres.orgnih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which can resolve isobars and separate analyte ions from background interferences that may not be separated by LC or MS alone. nih.gov This can lead to cleaner spectra and improved signal-to-noise ratios. nih.gov

While methods have been developed for clopidogrel analysis using IMS, the explicit use of a labeled internal standard has not been extensively detailed. analchemres.organalchemres.org However, the principles of the technique are well-suited for this application. In an LC-IMS-MS setup, Clopidogrel-13C,d5 would be expected to have a nearly identical drift time (and thus collision cross-section, CCS) as the unlabeled clopidogrel. This is because the small change in mass from isotopic labeling has a negligible effect on the ion's size and shape.

This "co-elution" in the ion mobility dimension, in addition to the co-elution in the LC dimension, further strengthens the robustness of the isotope dilution method. The ability of IMS to separate the analyte/IS pair from co-eluting matrix interferences based on a different physical property (ionic size and shape) can significantly enhance the selectivity of the assay. nih.gov This is particularly valuable when analyzing complex biological samples where matrix effects can be challenging to overcome, ultimately leading to more accurate and reliable quantification. analchemres.org

Method Validation Parameters for Labeled Clopidogrel Analytical Assays

The validation of an analytical method is essential to ensure its reliability for its intended purpose. For bioanalytical methods utilizing Clopidogrel-13C,d5 (hydrochloride) as an internal standard, validation is performed in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The following sections describe the key validation parameters.

Linearity and Dynamic Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. This is determined by analyzing a series of calibration standards of known concentrations. The dynamic range is the concentration range over which the method is shown to be linear, accurate, and precise.

For a typical LC-MS/MS assay for clopidogrel in human plasma using Clopidogrel-13C,d5 (hydrochloride) as the internal standard, the calibration curve is constructed by plotting the peak area ratio of clopidogrel to the internal standard against the nominal concentration of the calibration standards. A linear regression analysis is then applied.

Table 1: Representative Linearity and Dynamic Range Data

Parameter Value
Calibration Curve Model Linear, weighted (1/x²)
Correlation Coefficient (r²) ≥ 0.99

This data is representative of typical performance and may vary between specific validated methods.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable accuracy and precision. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. The LOQ is a critical parameter for studies where low concentrations of the drug are expected.

Table 2: Typical LOD and LOQ Values

Parameter Concentration (ng/mL)
Limit of Detection (LOD) 0.05

These values are illustrative and method-dependent.

Accuracy, Precision, and Recovery in Biological Matrices

Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. Precision describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the coefficient of variation (CV%).

Recovery is the efficiency of the extraction procedure of an analytical method, determined by comparing the analytical response of an extracted sample with the response of a non-extracted standard solution of the same concentration.

Validation of these parameters is typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in the relevant biological matrix (e.g., human plasma).

Table 3: Illustrative Accuracy and Precision Data

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (% bias)
Low 0.3 ≤ 15% ≤ 15% ± 15%
Medium 5 ≤ 15% ≤ 15% ± 15%

Acceptance criteria are generally within ±15% for accuracy and ≤15% for precision, except at the LOQ where they can be ±20% and ≤20%, respectively.

Matrix Effects and Internal Standard Normalization

The matrix effect is the suppression or enhancement of ionization of an analyte by the presence of co-eluting, interfering substances in the biological matrix. This can lead to inaccurate and imprecise results. The use of a stable isotope-labeled internal standard like Clopidogrel-13C,d5 (hydrochloride) is the most effective way to compensate for matrix effects.

Because Clopidogrel-13C,d5 (hydrochloride) is structurally and chemically almost identical to the analyte, it co-elutes and experiences the same degree of ionization suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix effect is effectively normalized, leading to a more accurate and robust measurement.

The matrix factor (MF) is calculated for the analyte and the internal standard. The internal standard-normalized MF is then determined to assess the extent of matrix effect compensation.

Table 4: Example of Matrix Effect Assessment

Parameter Acceptance Criteria

This ensures that the variability in the matrix effect across different sources of the biological matrix is adequately controlled.

Metabolism and Biotransformation Research Using Clopidogrel 13c,d5 Hydrochloride

In Vitro Metabolic Pathway Elucidation with Labeled Clopidogrel (B1663587)

Clopidogrel is a prodrug that requires a two-step oxidative process, primarily in the liver, to form its active metabolite. nih.govnih.gov However, the majority of a clopidogrel dose, approximately 85-90%, is diverted from this activation pathway by hydrolysis to an inactive carboxylic acid derivative. nih.govtandfonline.com The use of Clopidogrel-13C,d5 (hydrochloride) in in vitro studies, such as those using human liver microsomes, has been instrumental in quantifying the formation of these different metabolites and identifying the enzymes responsible.

Cytochrome P450 Enzyme Contributions to 2-Oxo-Clopidogrel Formation

The initial step in the bioactivation of clopidogrel is the oxidation of the parent compound to an intermediate metabolite, 2-oxo-clopidogrel. nih.govacs.org This reaction is catalyzed by several cytochrome P450 (CYP) enzymes. nih.govpharmgkb.org

In vitro studies utilizing recombinant human CYP enzymes have identified multiple isoforms that can catalyze the formation of 2-oxo-clopidogrel. nih.govpharmgkb.org While there is some variability in the reported contributions depending on the experimental system, a consensus points to the involvement of several key enzymes. nih.gov CYP1A2 and CYP2B6 are consistently implicated in this first oxidative step. nih.govresearchgate.net The roles of CYP2C19 and CYP3A4 in this initial conversion have been a subject of some debate, with their contributions appearing to be dependent on the specific in vitro test system used. nih.govdrugbank.com However, many studies support the involvement of CYP2C19, CYP3A4, and CYP3A5 in this pathway. nih.govpharmgkb.orgnih.govclinpgx.org CYP2C19, in particular, is considered to play a significant role, with some research suggesting it is responsible for a substantial portion of this initial metabolic conversion. nih.gov

Table 1: Cytochrome P450 Enzymes Involved in the Formation of 2-Oxo-Clopidogrel

Enzyme Role in First Oxidative Step
CYP1A2 Contributes to the formation of 2-oxo-clopidogrel. nih.govnih.govnih.gov
CYP2B6 Contributes to the formation of 2-oxo-clopidogrel. nih.govnih.govnih.gov
CYP2C9 Implicated in the metabolism of clopidogrel. nih.govpharmgkb.org
CYP2C19 Considered a major contributor to the formation of 2-oxo-clopidogrel. nih.govnih.gov
CYP3A4 Contributes to the formation of 2-oxo-clopidogrel. pharmgkb.orgnih.govclinpgx.org

| CYP3A5 | Contributes to the formation of 2-oxo-clopidogrel. nih.govnih.govclinpgx.org |

Cytochrome P450 Enzyme Contributions to Active Thiol Metabolite Formation

The second step in clopidogrel's bioactivation involves the conversion of the intermediate 2-oxo-clopidogrel into the active thiol metabolite. nih.govacs.orgnih.gov This active metabolite is responsible for the pharmacological effects of the drug.

Table 2: Cytochrome P450 Enzymes Involved in the Formation of the Active Thiol Metabolite

Enzyme Role in Second Oxidative Step
CYP2B6 Contributes to the conversion of 2-oxo-clopidogrel to the active thiol metabolite. nih.govnih.govpharmgkb.org
CYP2C9 Contributes to the conversion of 2-oxo-clopidogrel to the active thiol metabolite. nih.govnih.govpharmgkb.org
CYP2C19 Plays a substantial role in the conversion of 2-oxo-clopidogrel to the active thiol metabolite. nih.govnih.govpharmgkb.org

| CYP3A4 | A major contributor to the conversion of 2-oxo-clopidogrel to the active thiol metabolite. nih.govnih.govpharmgkb.org |

Esterase-Mediated Hydrolysis to Inactive Carboxylic Acid Metabolite (SR26334)

The predominant metabolic pathway for clopidogrel involves hydrolysis by esterases, which accounts for the inactivation of the majority of the administered dose. nih.govtandfonline.com This pathway leads to the formation of the inactive carboxylic acid metabolite, known as SR26334. nih.govnih.govepa.gov

The primary enzyme responsible for the hydrolysis of clopidogrel to its inactive carboxylic acid metabolite is human carboxylesterase 1 (CES1). nih.govnih.govgbcbiotech.com CES1 is a serine hydrolase found in the liver that efficiently metabolizes clopidogrel. nih.govnih.gov In vitro studies have shown that inhibiting CES1 activity leads to a significant decrease in the formation of the carboxylic acid metabolite and a corresponding increase in the concentrations of clopidogrel and its active metabolite. nih.govresearchgate.net This highlights the critical role of CES1 in determining the proportion of clopidogrel that is shunted away from the bioactivation pathway. nih.govresearchgate.net

Table 3: Esterase Involved in the Hydrolysis of Clopidogrel

Enzyme Role in Hydrolysis Metabolite Formed

| Human Carboxylesterase 1 (CES1) | Primary enzyme responsible for the hydrolysis of clopidogrel. nih.govnih.govgbcbiotech.com | Inactive Carboxylic Acid Metabolite (SR26334) nih.govnih.govepa.gov |

Involvement of Paraoxonase 1 (PON1) in Metabolic Activation

The role of Paraoxonase 1 (PON1), a calcium-dependent esterase primarily synthesized in the liver, in the metabolic activation of clopidogrel has been a subject of significant investigation and debate. nih.govnih.gov Clopidogrel requires a two-step oxidative process to be converted into its active thiol metabolite. researchgate.netnih.gov The initial step involves the formation of 2-oxo-clopidogrel, followed by a second oxidation to produce the active molecule. researchgate.netnih.gov

Some research has proposed PON1 as a key enzyme in the second step of this bioactivation, specifically in the conversion of 2-oxo-clopidogrel to the active thiol metabolite. nih.gov Studies have suggested that the common Q192R polymorphism in the PON1 gene can influence the rate of active metabolite formation, with individuals homozygous for the QQ192 allele showing lower plasma PON1 activity and reduced concentrations of the active metabolite. nih.gov This has led to the hypothesis that PON1 is a significant determinant of clopidogrel's efficacy. nih.govmdpi.com

However, other in vitro studies have presented conflicting evidence, suggesting that the contribution of PON1 to clopidogrel metabolism is limited, particularly at clinically relevant concentrations. nih.gov These studies indicate that cytochrome P450 (CYP) enzymes, such as CYP2C19, CYP2B6, and CYP3A4, play a more dominant role in the bioactivation process. nih.gov For instance, the production of clopidogrel's active metabolite from 2-oxo-clopidogrel was found to be substantially higher in human liver microsomes (HLMs), where CYP activity is prominent, compared to serum where PON1 activity is highest. nih.gov Furthermore, inhibitors of CYP enzymes significantly reduced clopidogrel bioactivation, while a PON1 inhibitor had only a weak effect. nih.gov The debate continues as researchers work to reconcile these differing findings and fully elucidate the relative contributions of PON1 and CYP enzymes to clopidogrel's metabolic activation. flinders.edu.au

Identification and Quantification of Novel Metabolites using Labeled Clopidogrel

The use of isotopically labeled clopidogrel, such as Clopidogrel-13C,d5 (hydrochloride), has been instrumental in the identification and quantification of previously unknown metabolites. The stable isotope label acts as a distinct signature, allowing for the differentiation of drug-related compounds from endogenous molecules in complex biological matrices. This is particularly crucial for a drug like clopidogrel, which undergoes extensive metabolism, with over 85% of an oral dose being converted to an inactive carboxylic acid derivative by carboxylesterase 1 (CES1). nih.govnih.gov

Through the use of advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can trace the metabolic fate of the labeled clopidogrel. nih.govnih.gov This has led to the successful identification and structural elucidation of the active thiol metabolite and its various stereoisomers. clinpgx.org It was discovered that while multiple stereoisomers can be formed, only one possesses the desired biological activity, highlighting the critical importance of stereochemistry in the drug's action. clinpgx.org

Genome-wide association studies (GWAS) combined with the quantification of labeled clopidogrel and its metabolites have facilitated the discovery of novel genetic loci that influence the formation of the active metabolite. nih.gov These studies have identified new variants on chromosomes 3p25 and 17q11 that are significantly correlated with the concentration of the clopidogrel active metabolite. nih.gov The ability to accurately quantify these metabolites, including the highly unstable active form which requires derivatization for accurate measurement, is essential for these pharmacogenomic investigations. nih.gov

Table 1: Key Enzymes and Genetic Loci in Clopidogrel Metabolism

Molecule/Locus Function Significance in Clopidogrel Metabolism
CYP2C19 Cytochrome P450 Enzyme Plays a major role in both the first and second oxidation steps of clopidogrel activation. nih.govnovapublishers.com Genetic variants can significantly impact active metabolite levels. nih.govnih.gov
CYP3A4 Cytochrome P450 Enzyme Significantly contributes to the second oxidative step of clopidogrel activation. novapublishers.compharmgkb.org
CYP2B6 Cytochrome P450 Enzyme Involved in both steps of clopidogrel's metabolic activation. novapublishers.comdrugbank.com
PON1 Paraoxonase 1 Proposed to be involved in the conversion of 2-oxo-clopidogrel to the active metabolite, though its exact contribution is debated. nih.govflinders.edu.au
CES1 Carboxylesterase 1 Responsible for the hydrolysis of the majority of the clopidogrel dose to an inactive carboxylic acid metabolite. nih.gov
Chromosome 3p25 Genetic Locus Novel variants identified through GWAS are associated with clopidogrel active metabolite levels. nih.gov
Chromosome 17q11 Genetic Locus Novel variants identified through GWAS are associated with clopidogrel active metabolite levels. nih.gov

Stable Isotope Tracer Studies in Metabolic Networks

Stable isotope tracer studies, utilizing compounds like Clopidogrel-13C,d5 (hydrochloride), are powerful methodologies for investigating metabolic networks in vivo. prosciento.comnih.gov These studies allow for the dynamic assessment of metabolic pathways, providing insights into the flow of molecules and the rates of biochemical reactions. nih.gov

Determination of Metabolic Fluxes and Enzyme Reaction Rates

Beyond simply identifying metabolites, stable isotope tracer studies enable the quantification of metabolic fluxes—the rates at which molecules are processed through metabolic pathways. nih.govprosciento.com By measuring the rate of appearance and disappearance of the labeled parent drug and its metabolites, researchers can infer the rates of the enzymatic reactions responsible for these transformations.

For example, by monitoring the conversion of labeled clopidogrel to labeled 2-oxo-clopidogrel and subsequently to the labeled active metabolite, it is possible to estimate the in vivo activity of the enzymes involved, such as specific CYP450 isoforms. novapublishers.com This information is invaluable for understanding the impact of genetic polymorphisms or drug-drug interactions on clopidogrel metabolism. nih.gov For instance, a slower rate of formation of the active metabolite in individuals with a particular CYP2C19 variant would provide direct evidence of reduced enzyme function. nih.gov

Investigation of Isotope Effects on Metabolic Transformations

An important consideration in stable isotope studies is the potential for kinetic isotope effects (KIEs). A KIE occurs when the presence of a heavier isotope at a particular atomic position in a molecule alters the rate of a chemical reaction. This is because the heavier isotope forms a stronger chemical bond, which requires more energy to break.

In the context of Clopidogrel-13C,d5 (hydrochloride), the deuterium (B1214612) (d) atoms, being twice as heavy as protium (B1232500) (¹H), are more likely to exhibit a significant KIE than the 13C atoms. If a C-H bond is broken in the rate-determining step of a metabolic reaction, replacing the hydrogen with deuterium can slow down that reaction. This phenomenon, known as the deuterium isotope effect, can be exploited as a research tool. For example, if deuteration at a specific position in the clopidogrel molecule significantly reduces the rate of formation of a particular metabolite, it provides strong evidence that the C-H bond at that position is cleaved during the metabolic process. nih.gov

Conversely, when the goal is simply to trace the molecule without altering its metabolism, it is crucial to place the isotopic labels at positions that are not involved in bond-breaking events in the rate-limiting steps of metabolism. Therefore, a thorough understanding of potential isotope effects is essential for the proper design and interpretation of stable isotope tracer studies.

Pharmacokinetic Research Applications of Clopidogrel 13c,d5 Hydrochloride

Pre-clinical Animal Pharmacokinetic Studies

Pre-clinical studies in animal models are essential for understanding a new drug's behavior before it can be tested in humans. Labeled compounds like Clopidogrel-13C,d5 are instrumental in these investigations.

ADME studies are designed to provide a quantitative understanding of how a test animal processes a drug. criver.com The use of isotopically labeled clopidogrel (B1663587) enables researchers to differentiate the administered drug and its metabolites from endogenous substances, allowing for precise tracking and quantification. criver.comnih.gov

Absorption: Following oral administration, clopidogrel is absorbed from the intestine. nih.gov Studies in animal models such as rats and dogs help determine the rate and extent of this absorption.

Distribution: Once absorbed, the labeled compound can be tracked as it distributes into various tissues and organs. bioivt.com This helps identify potential sites of accumulation.

Metabolism: Clopidogrel is a prodrug that is extensively metabolized, primarily in the liver. mdpi.com Approximately 85% is hydrolyzed by carboxylesterase 1 (CES1) into an inactive carboxylic acid derivative, which is the main circulating metabolite. nih.govmdpi.com The remaining 15% is converted by cytochrome P450 (CYP) enzymes in a two-step process to form the active thiol metabolite responsible for its therapeutic effect. nih.govnih.gov Labeled studies in animal models like dogs, cats, and horses help elucidate these metabolic pathways and identify species-specific differences. avma.orgavma.orgnih.gov

Excretion: Mass balance studies, a key component of ADME, determine the routes and rates of elimination of the drug and its metabolites from the body. criver.combioivt.com By measuring the labeled substance in urine and feces over time, researchers can account for the total administered dose. nih.gov

A critical aspect of pre-clinical research is to quantify the exposure to both the parent drug and its various metabolites. Since clopidogrel itself is present in plasma at very low concentrations, pharmacokinetic assessments have often relied on measuring its major inactive metabolite, clopidogrel carboxylic acid (CCA), and its active metabolite (CAM). nih.govjscimedcentral.com The use of Clopidogrel-13C,d5 allows for the unambiguous detection and quantification of these metabolites.

Studies in various animal species have characterized the pharmacokinetic profiles of clopidogrel's metabolites. For instance, research in dogs has provided detailed parameters for the carboxylic acid metabolite, SR 26334. avma.orgnih.gov Similarly, studies in rats have compared the pharmacokinetic parameters of CCA following different administration routes. jscimedcentral.com Interspecies comparisons, such as those between rats and dogs, reveal significant differences in metabolite exposure and clearance, which are crucial for extrapolating data to humans. frontiersin.org For example, one study showed a marked disparity in the systemic exposure to the active metabolite (AM) and the carboxylic acid metabolite (CAM) between rats and dogs, highlighting species-specific differences in metabolism. frontiersin.org

Pharmacokinetic Parameters of Clopidogrel Metabolites in Animal Models
Animal ModelMetaboliteParameterValueSource
DogSR 26334 (CCA)Cmax0.206 ± 0.2 µg/mL avma.orgnih.gov
DogSR 26334 (CCA)Tmax1 hour avma.orgnih.gov
RatClopidogrel Carboxylic Acid (CCA)Cmax (Oral)20.4 µg/mL jscimedcentral.com
RatClopidogrel Carboxylic Acid (CCA)Tmax (Oral)3 hours jscimedcentral.com
RatClopidogrel Carboxylic Acid (CCA)AUC₀₋₂₄ (Oral)382.0 µg.h/mL jscimedcentral.com
RatClopidogrel Carboxylic Acid (CCA)Cmax (IV)38.0 µg/mL jscimedcentral.com
RatClopidogrel Carboxylic Acid (CCA)Tmax (IV)0.083 hours jscimedcentral.com
DogActive Metabolite (AM)AUC₀₋∞635.1 µg·h/L frontiersin.org
RatActive Metabolite (AM)AUC₀₋∞99.0 µg·h/L frontiersin.org

Data generated from studies using Clopidogrel-13C,d5 are vital for developing pharmacokinetic (PK) models. Physiologically-based pharmacokinetic (PBPK) models, in particular, integrate physiological data with drug-specific ADME parameters to simulate the concentration of a drug and its metabolites in various tissues over time. frontiersin.org

These models are powerful tools for:

Interspecies Scaling: Understanding why pharmacokinetic parameters differ between species, such as rats and dogs, and predicting human pharmacokinetics from animal data. frontiersin.orgfrontiersin.org

Predicting Drug Interactions: Simulating how co-administered drugs might affect the metabolism of clopidogrel.

Hypothesis Testing: Exploring how factors like genetic polymorphisms in metabolic enzymes might influence drug exposure and response. frontiersin.org

By using data from labeled compound studies, these simulations become more robust and predictive, guiding further non-clinical and clinical development.

Microdosing Studies for Early Drug Development

Microdosing represents an approach to gain early human pharmacokinetic data by administering a sub-pharmacological dose (typically 1/100th of the therapeutic dose or ≤100 µg). nih.gov This technique is valuable for making early go/no-go decisions on drug candidates. nih.gov

Determining the absolute bioavailability (the fraction of an orally administered drug that reaches systemic circulation) is a critical step in drug development. A modern and efficient method involves the simultaneous administration of an oral therapeutic dose of the unlabeled drug and an intravenous (IV) microdose of the stable-isotope-labeled version, such as Clopidogrel-13C,d5. nih.gov

This approach, successfully used for other drugs, avoids the extensive safety measures and logistical challenges associated with radioactive labels. nih.gov By measuring the ratio of the area under the curve (AUC) for the IV labeled dose to the oral unlabeled dose, researchers can precisely calculate the absolute bioavailability. nih.gov This technique would allow for an accurate assessment of clopidogrel's bioavailability, helping to understand the impact of factors like first-pass metabolism and intestinal transporters on its absorption. nih.govnih.gov

Mass Balance Studies with Stable Isotope Tracers

Mass balance studies are conducted to account for the complete fate of an administered drug. criver.combioivt.com The primary goal is to determine the proportion of the dose that is excreted through different routes, mainly urine and feces.

Traditionally, these studies have used ¹⁴C-radiolabeled compounds. nih.gov In a human study using ¹⁴C-labeled clopidogrel, radioactivity was collected from urine, feces, and expired air. nih.gov The results showed that over 120 hours, approximately 41-46% of the radioactivity was recovered in the urine and 35-59% was recovered in the feces, for a total recovery of over 92%. nih.gov

The use of stable isotope tracers like Clopidogrel-13C,d5, combined with highly sensitive mass spectrometry, provides a powerful alternative for conducting mass balance studies. nih.govisotope.com This methodology allows for the accurate quantification of the drug and its metabolites in excreta, providing a comprehensive picture of the drug's elimination pathways without the use of radioactive materials. ucdavis.edummpc.org

Example of Excretion Data from a Labeled Clopidogrel Study (based on ¹⁴C data)
Excretion RouteTime PeriodPercentage of Administered Dose RecoveredSource
Urine0-120 hours~41% - 46% nih.gov
Feces0-120 hours~35% - 59% nih.gov
Total Excretion 0-120 hours ~92% - 93% nih.gov

Quantification of Total Radioactivity Excretion via Urine and Feces (analogous to 14C studies)

A fundamental aspect of understanding a drug's pharmacokinetic profile is to determine its routes and extent of elimination from the body. Mass balance studies, often employing isotopically labeled compounds, are the gold standard for this purpose. By administering a labeled version of a drug, researchers can track the total radioactivity excreted in urine and feces over time, thereby accounting for the complete disposition of the administered dose.

Detailed Research Findings:

Studies utilizing 14C-labeled clopidogrel have provided comprehensive data on its excretion. Following a single oral administration of 14C-labeled clopidogrel in humans, approximately 50% of the radioactivity is excreted in the urine and about 46% is eliminated in the feces over a period of five days. fda.govdrugs.comrxlist.comeuropa.eumedex.com.bdfda.gov This near-complete recovery of the administered radioactivity, totaling around 92% to 93%, indicates that the urinary and fecal routes are the primary pathways for the elimination of clopidogrel and its metabolites. nih.gov

Further research has explored the excretion patterns after both single and repeated doses. One study compared the excretion of a single 75 mg dose of 14C-labeled clopidogrel with the excretion after seven days of daily therapy with the unlabeled drug. The mean cumulative urinary excretion over 120 hours was approximately 41% after a single dose and 46% at a steady state. nih.gov Fecal excretion accounted for a mean of 35% to 57% after the single dose and 39% to 59% at a steady state. nih.gov These findings suggest that the disposition of clopidogrel remains consistent and does not significantly change with multiple-dose administration. nih.gov

The parent compound, clopidogrel, is extensively metabolized, and unchanged clopidogrel is generally not detected in the urine. fda.gov The main circulating metabolite is an inactive carboxylic acid derivative, which constitutes about 85% of the drug-related compounds in the plasma. fda.govmedex.com.bd The elimination half-life of this primary metabolite is approximately 8 hours after both single and repeated doses. fda.goveuropa.eumedex.com.bdfda.gov

The use of Clopidogrel-13C,d5 (hydrochloride) in similar studies would allow for the use of liquid chromatography-mass spectrometry (LC-MS) to differentiate and quantify the parent drug and its metabolites from their unlabeled endogenous counterparts. This provides a safer alternative to radiolabeling without compromising the quantitative accuracy needed for mass balance assessments.

Data on Excretion of Clopidogrel and its Metabolites (from 14C studies):

Parameter Single Dose Administration Steady State Administration Reference
Mean Cumulative Urinary Excretion (120 hours) ~41% - 51%~46% nih.govfda.gov
Mean Cumulative Fecal Excretion (120 hours) ~35% - 57%~39% - 59% nih.gov
Total Mean Excretion of Radioactivity ~92%~93% nih.gov
Route of Excretion Percentage of Administered Dose (5 days post-dosing) Reference
Urine ~50% fda.govdrugs.comrxlist.comeuropa.eumedex.com.bdfda.gov
Feces ~46% fda.govdrugs.comrxlist.comeuropa.eumedex.com.bdfda.gov

Mechanistic Investigations with Clopidogrel 13c,d5 Hydrochloride

In Vitro Receptor Binding Studies with Labeled Clopidogrel (B1663587) Active Metabolite

The antiplatelet effect of clopidogrel is not exerted by the parent drug itself, but by an active metabolite generated through hepatic metabolism. semanticscholar.org In vitro studies using the labeled active metabolite of clopidogrel have been crucial in understanding its interaction with its target, the P2Y12 receptor on platelets. researchgate.netnih.gov

Characterization of Irreversible P2Y12 Receptor Antagonism

The active metabolite of clopidogrel is a potent and irreversible antagonist of the P2Y12 receptor. researchgate.netahajournals.org In vitro studies have demonstrated that this metabolite irreversibly inhibits the binding of radiolabeled agonists, such as [33P]-2MeS-ADP, to human platelets. semanticscholar.org This irreversible binding is a key feature of clopidogrel's mechanism of action, leading to a sustained antiplatelet effect that lasts for the lifespan of the platelet. nih.govnih.gov The irreversible nature of this antagonism is attributed to the formation of a disulfide bridge between the reactive thiol group of the active metabolite and a cysteine residue on the P2Y12 receptor. semanticscholar.orgnih.gov

Studies have shown that the active metabolite of clopidogrel achieves strong P2Y12 receptor blockade. tandfonline.com For instance, in vitro experiments have demonstrated that the clopidogrel active metabolite can inhibit P2Y12 receptor function by as much as 93.0%. tandfonline.com This high level of receptor blockade directly contributes to the inhibition of ADP-induced platelet aggregation.

AntagonistP2Y12 Receptor Blockade (%)
Cangrelor93.6
Clopidogrel Active Metabolite93.0
Prasugrel Active Metabolite97.9

This table shows the in vitro P2Y12 receptor blockade by different antagonists. tandfonline.com

Probing Stereospecificity of Receptor Interaction

The clopidogrel molecule possesses a chiral center, meaning it exists as two stereoisomers (enantiomers). Research has revealed that the metabolic activation of clopidogrel and the subsequent P2Y12 receptor antagonism are stereospecific. semanticscholar.org Only the (+)-isomer of clopidogrel is converted to the active metabolite. semanticscholar.org The use of labeled compounds has been essential in confirming that only the active metabolite derived from the (+)-isomer binds to and irreversibly inhibits the P2Y12 receptor. This stereospecificity is a critical determinant of the drug's pharmacological activity. semanticscholar.org

Investigation of Enzyme-Substrate Interactions

The conversion of the prodrug clopidogrel to its active metabolite is a complex process mediated by several cytochrome P450 (CYP) enzymes in the liver. nih.govnih.gov The use of labeled clopidogrel has facilitated the detailed investigation of these enzyme-substrate interactions.

Elucidating Specificity and Affinity of Clopidogrel with Metabolizing Enzymes using Labeled Substrate

Studies utilizing Clopidogrel-13C,d5 (hydrochloride) have helped to identify the specific CYP isoenzymes responsible for its two-step metabolic activation. The initial oxidation to 2-oxo-clopidogrel and the subsequent conversion to the active thiol metabolite are primarily catalyzed by enzymes such as CYP2C19, CYP3A4, CYP2B6, and CYP2C8. mdpi.comresearchgate.nethelsinki.fi By tracing the labeled substrate through various in vitro metabolic systems, researchers can determine the relative contribution of each enzyme to the activation pathway. This has been crucial in understanding the significant interindividual variability in response to clopidogrel, which is often linked to genetic polymorphisms in these CYP enzymes. drugbank.com

For example, studies have shown that individuals with certain genetic variants of CYP2C19 are "poor metabolizers" of clopidogrel, leading to reduced formation of the active metabolite and diminished antiplatelet effects. drugbank.com Conversely, other enzymes like AKR1D1 have been investigated, with studies showing that neither clopidogrel nor its inactive metabolite, 2-oxoclopidogrel, act as substrates or inhibitors for this particular enzyme. nih.govresearchgate.netnih.gov

Advanced Mechanistic Modeling

The data generated from in vitro studies with labeled clopidogrel provides a foundation for the development of sophisticated computational models that simulate the drug's behavior in the body.

Computational Simulations of Labeled Clopidogrel Interactions

Physiologically based pharmacokinetic (PBPK) models have been developed to simulate the absorption, distribution, metabolism, and excretion of clopidogrel and its metabolites. mdpi.com These models incorporate data on enzyme kinetics, including the specificities and affinities determined using labeled substrates. By simulating the complex interplay between clopidogrel, its metabolites, and various CYP enzymes, these models can predict drug-drug interactions and the impact of genetic polymorphisms on drug response. mdpi.comnih.gov

Furthermore, molecular docking simulations have been employed to visualize the interaction between the labeled active metabolite and the P2Y12 receptor at an atomic level. nih.gov These computational models help to explain the structural basis for the irreversible binding and the stereospecificity of the interaction, providing a deeper understanding of the drug's mechanism of action. nih.gov Such models are invaluable tools for the rational design of new and improved antiplatelet agents. nih.gov

Structural Biology Approaches (e.g., Co-crystallization with Enzymes)

A thorough review of scientific literature indicates that the isotopically labeled compound Clopidogrel-13C,d5 (hydrochloride) is primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry-based pharmacokinetic studies. There is no available evidence of its direct use in structural biology approaches such as the co-crystallization with its target enzyme, the P2Y12 receptor.

The primary challenge in obtaining a co-crystal structure of the P2Y12 receptor with clopidogrel's active metabolite lies in the metabolite's inherent instability and high reactivity. nih.gov Clopidogrel is a prodrug that requires hepatic biotransformation to form its active metabolite, a highly labile thiol derivative. nih.govnih.gov This active metabolite functions by forming an irreversible covalent disulfide bond with the P2Y12 receptor on platelets, which permanently deactivates it. nih.govyoutube.com The transient and reactive nature of this metabolite makes it an exceptionally difficult candidate for the slow and precise process of crystallization.

The crystal structure of the human P2Y12 receptor, solved at a resolution of 2.6 Å, revealed several unique features compared to other Class A G-protein-coupled receptors (GPCRs). nih.gov Notably, it displayed a distinct straight conformation of helix V and a dynamic or absent disulfide bridge between helix III and extracellular loop 2, a highly conserved feature in other GPCRs. nih.gov The structure identified a binding site for AZD1283 and suggested an adjacent region that could be involved in binding natural ligands like adenosine (B11128) diphosphate (B83284) (ADP). nih.gov

These structural studies, while not involving clopidogrel directly, are fundamental for understanding its mechanism of action. They provide a detailed map of the receptor's binding pocket, which the active metabolite of clopidogrel targets. This information is invaluable for the rational design of new, potentially more stable or effective P2Y12 inhibitors.

Below is a data table summarizing key findings from the structural study of the human P2Y12 receptor with the antagonist AZD1283.

ParameterDescriptionReference
Receptor Human P2Y12 Receptor (P2Y12R) nih.gov
Ligand AZD1283 (a non-nucleotide reversible antagonist) nih.gov
Resolution 2.6 Å nih.govnih.gov
Method X-ray Crystallography nih.gov
PDB Accession Code 4PXZ nih.gov
Key Structural Features - Distinct straight conformation of helix V.- Dynamic or absent conserved disulfide bridge.- Details of the AZD1283 binding site and a putative adjacent ligand-binding region. nih.gov

Advanced Research Directions and Methodological Developments

Integration of Omics Technologies with Stable Isotope Labeling

The fusion of stable isotope labeling with "omics" technologies, which encompass genomics, proteomics, and metabolomics, represents a significant leap forward in systems biology. creative-proteomics.comnih.gov This integration allows for a holistic view of a drug's effect on an organism's molecular makeup. Stable isotopes like carbon-13 and deuterium (B1214612) act as non-radioactive tags, enabling researchers to track molecules with precision. pharmiweb.com By replacing specific atoms in a drug molecule, scientists can follow its path and interactions within a biological system, providing clear signals that distinguish labeled from unlabeled molecules. creative-proteomics.compharmiweb.com This is particularly useful in complex studies requiring detailed analysis of molecular mechanisms. pharmiweb.com

Table 1: Key Omics Fields and the Role of Stable Isotope Labeling
Omics FieldApplication of Stable Isotope LabelingKey Insights Gained
GenomicsIncorporating labeled nucleotides to track DNA synthesis and turnover. creative-proteomics.comPrecise measurement of transcription rates and identification of genetic changes. creative-proteomics.com
ProteomicsUsing labeled amino acids (e.g., SILAC) to differentiate protein populations. nih.govAnalysis of protein synthesis, degradation, and temporal changes in the proteome. nih.gov
MetabolomicsIntroducing labeled substrates to trace metabolic pathways and fluxes. creative-proteomics.comMapping of metabolic networks, quantification of metabolic rates, and biomarker identification. creative-proteomics.comnih.gov

Labeled metabolomics is a powerful application that provides a detailed snapshot of a drug's metabolic fate. nih.govwuxiapptec.com For a prodrug like clopidogrel (B1663587), which must be metabolized into its active form, understanding its biotransformation is critical. nih.govnih.gov By administering Clopidogrel-13C,d5 (hydrochloride), researchers can precisely trace the parent compound and its metabolites. acs.org This technique, known as metabolic flux analysis, quantifies the flow of metabolites through various pathways, offering dynamic insights that are not possible with unlabeled compounds. nih.gov

The use of mass spectrometry in these studies allows for the clear observation and accurate quantification of each labeled metabolite. irisotope.com This helps to establish the metabolic pathways, identify active metabolites that contribute to the drug's effect, and understand their relative abundance. wuxiapptec.com Early identification of these profiles is vital for optimizing drug design and heading off potential developmental delays. wuxiapptec.com

Development of Novel Analytical Techniques for Isotope-Labeled Clopidogrel and Metabolites

The analysis of isotope-labeled compounds requires specialized and highly sensitive analytical methods. elsevier.com High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and accurate techniques for the quantitative and qualitative analysis of clopidogrel and its metabolites in various biological samples. nih.govbirzeit.edu

The development of these techniques focuses on enhancing the ability to separate, identify, and quantify each component in a complex mixture. birzeit.edu For isotope-labeled versions like Clopidogrel-13C,d5, the mass spectrometer is tuned to detect the specific mass difference conferred by the heavy isotopes. This allows for the unambiguous identification of drug-related material. tandfonline.com Ongoing advancements aim to improve the resolution and sensitivity of these instruments and to develop sophisticated software for automated data processing, which is crucial for handling the large datasets generated in metabolomics research. acs.org

Use of Clopidogrel-13C,d5 (hydrochloride) in Mechanistic Toxicology Studies (Pre-clinical)

Before a drug can be approved for human use, its safety must be rigorously evaluated. Mechanistic toxicology studies investigate how a substance might cause harm. The use of Clopidogrel-13C,d5 (hydrochloride) in preclinical studies is invaluable for this purpose. These studies can help determine if toxicity is associated with the parent drug or its metabolites. wuxiapptec.com

By tracing the labeled compound, researchers can determine the distribution of the drug and its metabolites in tissues and identify any potentially reactive or toxic byproducts. This unbiased approach helps to generate and test hypotheses about the mechanisms of toxicity. nih.govacs.org For example, if a specific metabolite is found to cause cellular damage, the stable isotope label provides definitive proof of its origin from the administered drug. This information is critical for understanding and mitigating safety risks before the drug enters clinical trials.

Future Perspectives on Stable Isotope Applications in Prodrug Research

The prodrug approach, where an inactive compound is converted to an active drug in the body, is a successful strategy for improving a drug's properties. nih.govnih.gov Stable isotope-labeled compounds like Clopidogrel-13C,d5 (hydrochloride) are set to play an even more significant role in the future of prodrug development. mdpi.com

Future research will likely leverage these tools in several key ways:

Enhanced Site-Specific Delivery: As our understanding of enzymes and transporters grows, prodrugs will be designed with greater precision to target specific tissues or cells, and labeled compounds will be essential for verifying this targeting. nih.gov

Optimizing Drug Release: The use of different chemical linkers in prodrug design can control the rate of activation and release of the parent drug. nih.gov Stable isotopes will be crucial for studying the kinetics of this release in vivo.

Computational Modeling: Emerging computational methods, combined with experimental data from labeled compound studies, will enhance the efficiency of the prodrug development process, allowing for better prediction of a compound's behavior. nih.gov

Q & A

Q. What are the key synthetic pathways for Clopidogrel-<sup>13</sup>C,d5 (hydrochloride), and how is isotopic purity ensured during synthesis?

Methodological Answer: Synthesis involves introducing <sup>13</sup>C and deuterium (d5) labels at specific positions of the clopidogrel backbone using precursor-directed isotopic incorporation. Purification is achieved via reverse-phase HPLC coupled with mass spectrometry (LC-MS) to verify isotopic enrichment (>98%) and remove unlabeled byproducts. Stability testing under varying pH and temperature conditions ensures structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing Clopidogrel-<sup>13</sup>C,d5 (hydrochloride)?

Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy, particularly <sup>13</sup>C-NMR and <sup>2</sup>H-NMR, confirms isotopic labeling positions and quantifies deuterium incorporation. High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., C16<sup>13</sup>CH18D5ClNO2S·HCl) and isotopic distribution. Infrared (IR) spectroscopy identifies functional groups like ester and thiophene moieties .

Q. How is Clopidogrel-<sup>13</sup>C,d5 (hydrochloride) quantified in biological matrices during pharmacokinetic studies?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred. Deuterated internal standards (e.g., Clopidogrel-d7) correct for matrix effects. Calibration curves (1–1000 ng/mL) are validated for linearity (R<sup>2</sup> >0.99) and precision (%CV <15%) .

Q. What role does Clopidogrel-<sup>13</sup>C,d5 (hydrochloride) play in metabolic pathway elucidation?

Methodological Answer: The isotope-labeled form distinguishes parent drug signals from endogenous metabolites in mass spectrometry. For example, it tracks the conversion of clopidogrel to its active thiol metabolite via cytochrome P450 (CYP2C19)-mediated oxidation. Isotopic tracing in hepatocyte models identifies rate-limiting steps in metabolism .

Q. How should researchers assess the stability of Clopidogrel-<sup>13</sup>C,d5 (hydrochloride) under experimental storage conditions?

Methodological Answer: Accelerated stability studies are conducted at 25°C/60% RH and 40°C/75% RH over 1–6 months. LC-MS monitors degradation products (e.g., hydrolyzed ester derivatives). Isotopic integrity is confirmed via isotopic ratio checks (e.g., <sup>13</sup>C/<sup>12</sup>C ratio deviations <5%) .

Advanced Research Questions

Q. How can researchers design pharmacokinetic studies to account for isotope effects in Clopidogrel-<sup>13</sup>C,d5 (hydrochloride)?

Methodological Answer: Comparative studies between labeled and unlabeled clopidogrel are critical. Deuterium kinetic isotope effects (KIE) may alter CYP2C19 binding affinity. Use crossover designs in animal models (e.g., rats) to measure AUC0–24h and Cmax differences. Adjust dosing based on isotopic mass differences (e.g., molecular weight shifts ~5 Da) .

Q. How to resolve contradictions in reported metabolic half-lives of Clopidogrel-<sup>13</sup>C,d5 (hydrochloride) across studies?

Methodological Answer: Systematic reviews (PRISMA guidelines) should evaluate variables like species (human vs. murine), CYP2C19 genotype status, and assay sensitivity. Meta-regression analyses quantify heterogeneity sources (I<sup>2</sup> statistic). Replicate conflicting results using standardized LC-MS/MS protocols and harmonized sample preparation .

Q. What methodologies enable comparative studies of Clopidogrel-<sup>13</sup>C,d5 (hydrochloride) with other isotopologs (e.g., <sup>14</sup>C or d7-labeled forms)?

Methodological Answer: Dual-isotope tracer studies in vitro (e.g., liver microsomes) measure metabolic flux ratios. Use stable isotope-resolved metabolomics (SIRM) with <sup>13</sup>C-NMR to track label redistribution. Compare ionization efficiencies in MS using equimolar mixtures of isotopologs .

Q. How do researchers address discrepancies between in vitro and in vivo bioactivity data for Clopidogrel-<sup>13</sup>C,d5 (hydrochloride)?

Methodological Answer: In vitro platelet inhibition assays (e.g., light transmission aggregometry) may lack physiological relevance. Validate findings using ex vivo models (e.g., whole-blood assays) and correlate with in vivo thrombosis endpoints (e.g., FeCl3-induced arterial occlusion in mice). Adjust for protein binding differences using equilibrium dialysis .

Q. What strategies mitigate isotopic interference in clopidogrel metabolite quantification during co-administration with other deuterated drugs?

Methodological Answer: Employ high-resolution mass spectrometry (HRMS) to resolve isotopic clusters (e.g., Q-Exactive Orbitrap). Use differential labeling (e.g., <sup>13</sup>C vs. d5) for multiplexed assays. Computational tools (e.g., XCMS Online) deconvolute overlapping isotopic patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.